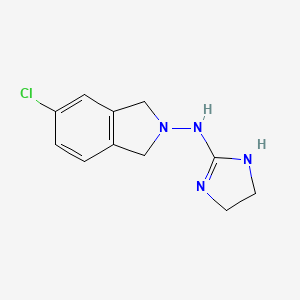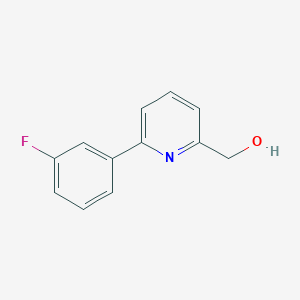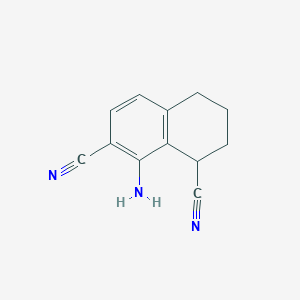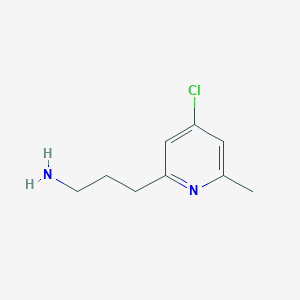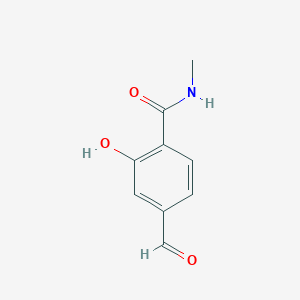
4-Formyl-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, featuring a formyl group at the fourth position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines. For this compound, the starting materials would be 4-formyl-2-hydroxybenzoic acid and N-methylamine.
Oxidative Diazotization: Another method involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl, followed by reductive elimination to yield the desired product.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve scalable and eco-friendly processes. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, is favored for their efficiency and reduced environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form 4-hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Carboxy-2-hydroxy-N-methylbenzamide.
Reduction: 4-Hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
4-Hydroxy-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formyl-N-methylbenzamide: Lacks the hydroxyl group, which reduces its hydrogen bonding capability.
2-Hydroxy-N-methylbenzamide: Lacks the formyl group, affecting its reactivity and binding properties.
Uniqueness: 4-Formyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
4-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13) |
Clave InChI |
OIARIGYPUHRPLG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

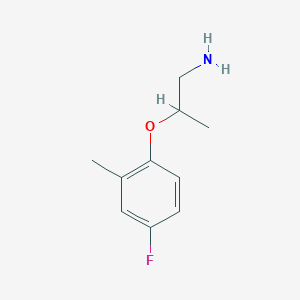


![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
